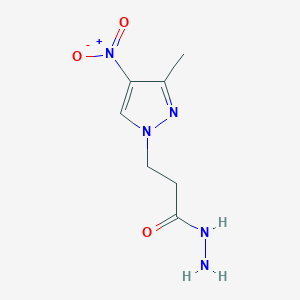

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide

Description

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide is a hydrazide derivative characterized by a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, linked to a propanohydrazide moiety. Hydrazides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between pyrazole derivatives and hydrazine hydrate, followed by functionalization to introduce substituents .

Properties

IUPAC Name |

3-(3-methyl-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-5-6(12(14)15)4-11(10-5)3-2-7(13)9-8/h4H,2-3,8H2,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTIMXOMZSIUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204639 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-57-8 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide typically involves the reaction of 3-Methyl-4-nitropyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-Methyl-4-aminopyrazolyl)propanohydrazide, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural features, biological activities, physicochemical properties, and applications of 3-(3-Methyl-4-nitropyrazolyl)propanohydrazide and related analogs:

Key Observations:

Structural Impact on Bioactivity: Nitro-substituted analogs (e.g., Compound 1e, 14b) exhibit stronger CYP inhibition and antimicrobial activity compared to non-nitrated derivatives . The nitro group enhances electrophilicity, facilitating interactions with enzyme active sites. Compounds with carbazole or thiazole moieties (e.g., Compound 1e, 14b) demonstrate superior CNS permeability, attributed to their planar aromatic systems and balanced hydrophobicity .

Physicochemical Properties: Compliance with drug-likeness rules varies. For instance, Compound 1e violates Ghose/Egan hydrophobicity criteria but retains good bioavailability due to favorable intestinal absorption . In contrast, 3-(phenylamino)propanohydrazide adheres to Lipinski/VEBER rules, making it a versatile scaffold . The nitro group in this compound may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanohydrazide) .

Synthetic Pathways :

- Most hydrazides are synthesized via hydrazine-mediated condensation (e.g., ). Nitropyrazole derivatives often require controlled nitration steps to avoid overfunctionalization .

Contradictions and Gaps: While nitro groups enhance bioactivity, they may also increase toxicity risks, as seen in irritant properties of dimethylpyrazole analogs . Limited data exist on the exact CYP inhibition profile of this compound, necessitating further enzymatic assays.

Biological Activity

3-(3-Methyl-4-nitropyrazolyl)propanohydrazide is a pyrazole derivative with significant potential in biological applications. This compound is characterized by its unique structure, which includes a nitro group and a hydrazide moiety, contributing to its diverse biological activities. Research has focused on its synthesis, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in binding affinity and specificity, potentially inhibiting enzyme activity by occupying the active site or interfering with substrate binding.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, specifically through the inhibition of tumor cell proliferation.

- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-4-nitropyrazole | Structure | Precursor; limited direct biological activity |

| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N’-(2-nitrobenzylidene)propanohydrazide | Structure | Similar structure; different substituents |

| This compound | Structure | Anticancer, anti-inflammatory potential |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory properties using an animal model. Results indicated a marked reduction in inflammatory markers following treatment with this compound, supporting its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.